N-dodecanoyl-L-Homoserine lactone-3-hydrazone-fluorescein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

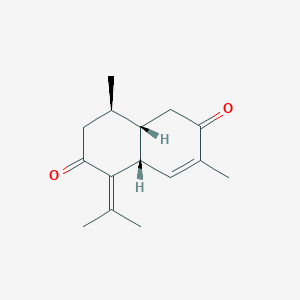

N-3-oxo-dodecanoyl-L-Homoserine lactone (N-3-oxo-dodecanoyl-L-HSL) is a diffusible molecule involved in quorum sensing by bacteria. HSLs are also produced following proteolytic cleavage at a methionine residue by cyanogen bromide, as may be done during protein analysis. N-dodecanoyl-L-HSL-3-hydrazone-fluorescein is a fluorescently-tagged probe which allows the HSL molecule to be detected using fluorescence-based techniques.

Wissenschaftliche Forschungsanwendungen

Quorum-Sensing and Bacterial Communication

N-dodecanoyl-L-Homoserine lactone-3-hydrazone-fluorescein is closely related to acyl-homoserine lactones like N-(3-oxo-dodecanoyl) homoserine lactone, which play a significant role in bacterial communication, specifically in quorum-sensing. These molecules are used by bacteria like Pseudomonas aeruginosa to regulate community behaviors and contribute to pathogenicity. Research by Song et al. (2018) and Kaufmann et al. (2008) shows these molecules' role in inducing host cell death and manipulating host immune responses.

Immune System Interactions

These molecules not only facilitate bacterial communication but also interact with the mammalian immune system. For instance, Khambati et al. (2017) discovered that N-3-oxo-dodecanoyl-l-homoserine lactone inhibits mediator release and chemotaxis of murine mast cells, suggesting a possible role in modulating host defenses during bacterial infection (Khambati et al., 2017).

Cell Activation and Immune Response

Kravchenko et al. (2006) explored how N-(3-oxo-acyl)homoserine lactones, structurally similar to N-dodecanoyl-L-Homoserine lactone-3-hydrazone-fluorescein, signal cell activation in the mammalian immune system. They found that these molecules do not require canonical innate immune system receptors, indicating a unique pathway of immune interaction (Kravchenko et al., 2006).

Biofilm Formation and Bacterial Growth

Cherepushkina et al. (2021) studied the effect of N-3-oxo-dodecanoyl-homoserine lactone on Pseudomonas aeruginosa, particularly its influence on biofilm formation and bacterial growth. Their findings highlight the complex role of these molecules in bacterial life cycles and pathogenicity (Cherepushkina et al., 2021).

Detection and Analysis Techniques

Liu et al. (2019) combined biosensor systems and liquid chromatography-tandem mass spectrometry to detect and assay AHL production in bacteria. Such techniques are crucial for understanding and manipulating these quorum-sensing molecules in both research and therapeutic contexts (Liu et al., 2019).

Therapeutic Potential and Applications

The understanding of these molecules has therapeutic implications. Horke et al. (2015) highlighted the role of paraoxonase 2 in mediating the biological effects of these molecules, suggesting potential therapeutic applications in targeting bacterial infections (Horke et al., 2015).

Eigenschaften

Produktname |

N-dodecanoyl-L-Homoserine lactone-3-hydrazone-fluorescein |

|---|---|

Molekularformel |

C37H40N4O8S |

Molekulargewicht |

700.8 |

InChI |

InChI=1S/C37H40N4O8S/c1-2-3-4-5-6-7-8-9-23(19-33(44)39-30-16-17-48-36(30)47)40-41-37(50)38-22-10-13-26(29(18-22)35(45)46)34-27-14-11-24(42)20-31(27)49-32-21-25(43)12-15-28(32)34/h10-15,18,20-21,30,42H,2-9,16-17,19H2,1H3,(H,39,44)(H,45,46)(H2,38,41,50 |

InChI-Schlüssel |

DXVAJXQJWVUBJA-RTMHUOKSSA-N |

SMILES |

OC1=CC(OC(C2=C3C4=CC=C(NC(N/N=C(CC(N[C@@H]5C(OCC5)=O)=O)CCCCCCCCC)=S)C=C4C(O)=O)=CC(C=C2)=O)=C3C=C1 |

Synonyme |

N-dodecanoyl-L-HSL-3-hydrazone-fluorescein |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.